2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile
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Overview
Description
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyridines, have been reported to act as inhibitors of mitogen-activated protein (map) kinases . MAP kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
It is suggested that the compound may interact with its targets through the formation of an organosulfur radical . This interaction could lead to changes in the target proteins, potentially altering their function .
Biochemical Pathways
Given the potential inhibition of map kinases, it could impact various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Compounds with similar structures have been reported to have good oral bioavailability .
Result of Action
Given its potential inhibition of map kinases, it could lead to changes in cell growth and differentiation .
Biochemical Analysis
Cellular Effects
Triazolopyridines have been reported to act as inhibitors of mitogen-activated protein (MAP) kinases . This suggests that they may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazolopyridines are known to bind to a variety of enzymes and receptors, which suggests that they may exert their effects at the molecular level through these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with sulfur and acetonitrile under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory properties.
Uniqueness
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct pharmacological properties and make it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S/c13-5-8-19-11-2-1-10-15-16-12(18(10)17-11)9-3-6-14-7-4-9/h1-4,6-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOBTCSSGRWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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